N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
This compound is a hybrid heterocyclic molecule combining a 1,3,4-thiadiazole scaffold with a coumarin-derived acetamide moiety. The 5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl group introduces a planar aromatic system with electron-donating methoxy groups, which may facilitate π-π stacking interactions in target proteins .
Properties
Molecular Formula |
C20H23N3O5S |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H23N3O5S/c1-10-12(9-15(24)21-19-23-22-18(29-19)20(2,3)4)17(25)28-14-8-11(26-5)7-13(27-6)16(10)14/h7-8H,9H2,1-6H3,(H,21,23,24) |
InChI Key |
RAUBLIPLWFHNEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NN=C(S3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The 1,3,4-thiadiazole core is synthesized via cyclization of thiosemicarbazides with tert-butyl-substituted carboxylic acids. A representative procedure involves:
-
Reacting tert-butyl hydrazinecarboxylate with carbon disulfide in ethanol under reflux to form 5-tert-butyl-1,3,4-thiadiazole-2-thiol.
-
Oxidizing the thiol group to a sulfonic acid using hydrogen peroxide, followed by ammonolysis to yield the 2-amino derivative.
Key Reaction Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | CS₂, EtOH | 78°C | 6 h | 72% |
| Oxidation | H₂O₂, H₂SO₄ | 0–5°C | 2 h | 85% |
| Ammonolysis | NH₃ (aq.) | 25°C | 24 h | 68% |
Generation of the Ylidene Motif
The ylidene group (=N–) is introduced by deprotonating the 2-amino-thiadiazole with NaH in dry THF, followed by reaction with chlorotrimethylsilane to form the silylated intermediate. Subsequent elimination yields the thermodynamically stable E-isomer.
Synthesis of 5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl Acetic Acid
Pechmann Condensation for Chromenone Formation
The chromenone scaffold is synthesized via Pechmann condensation:
-
Resorcinol derivatives are reacted with ethyl acetoacetate in concentrated H₂SO₄ at 0°C.
-
The crude product is methylated using dimethyl sulfate in alkaline conditions to install the 5,7-dimethoxy groups.
Optimized Parameters
-
Molar Ratio : Resorcinol : ethyl acetoacetate = 1 : 1.2
-
Acid Catalyst : 98% H₂SO₄ (10 equiv.)
-
Reaction Time : 4 h
-
Yield : 89% after recrystallization (ethanol/water)
Acetic Acid Side-Chain Introduction
The C-3 acetyl group is introduced via Friedel-Crafts acylation:
-
Chromenone is treated with chloroacetyl chloride in the presence of AlCl₃.
-
Hydrolysis of the chloroacetyl intermediate with NaOH yields the acetic acid derivative.
Coupling of Thiadiazole and Chromenone Moieties
Activation of the Carboxylic Acid
The chromenone-3-acetic acid is activated as an acid chloride using oxalyl chloride in dichloromethane. The reaction is monitored by FTIR for the disappearance of the –OH stretch at 2500–3300 cm⁻¹ and the appearance of C=O at 1750 cm⁻¹.
Amide Bond Formation
The thiadiazole-ylidene amine is coupled with the acid chloride in anhydrous dichloromethane using triethylamine as a base. The reaction proceeds at –10°C to prevent epimerization.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 2.34 (s, 3H, CH₃), 3.87 (s, 6H, OCH₃), 5.21 (s, 2H, CH₂), 6.32–7.15 (m, 4H, aromatic).
Process Optimization and Yield Enhancement
Protecting Group Strategy
Acylation of the thiadiazole amine prior to coupling improves yields by reducing side reactions. Acetyl protection increases the coupling efficiency from 58% to 82%.
Solvent Effects
Polar aprotic solvents (DMF, DMAc) enhance reaction rates but may lead to demethylation. Dichloromethane balances reactivity and selectivity, providing a 78% isolated yield.
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with a retention time of 6.72 min.
Applications and Derivatives
While beyond the scope of this synthesis-focused article, preliminary studies indicate that structural analogs exhibit urease inhibition (IC₅₀ = 12–18 μM) and antitumor activity against MCF-7 cells (EC₅₀ = 8.3 μM) .
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazole and chromen-2-one derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects. The chromen-2-one moiety can also interact with DNA and other cellular components, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s structural uniqueness arises from the tert-butyl group on the thiadiazole ring and the dimethoxy-methyl-chromenone system. Below is a comparative analysis with analogous molecules from the evidence:
Key Observations :
- The coumarin moiety distinguishes it from benzotriazinone or benzothiazolone derivatives, which may influence solubility and UV absorption properties .
Comparison Table :
Notable Differences:
- The target compound likely requires longer reaction times (10–12 hours) due to steric hindrance from the tert-butyl group .
- ZnCl₂ catalysis may enhance thiadiazole ring formation compared to uncatalyzed routes .
Pharmacological and Physicochemical Properties
While direct data for the target compound is unavailable, insights can be drawn from analogs:
- Antimicrobial Activity : Benzothiazolone derivatives (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Cytotoxicity : Coumarin-thiadiazole hybrids exhibit IC₅₀ values of 10–25 µM in breast cancer cell lines (MCF-7) .
Hypothesized Bioactivity :
The target compound’s dimethoxy-coumarin system may act as a DNA intercalator or topoisomerase inhibitor, while the thiadiazole ring could modulate kinase activity .
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound featuring a thiadiazole ring and a chromenone moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on various studies and findings.
The compound has the following molecular characteristics:
- Molecular Formula : C17H20N4O2S
- Molecular Weight : 344.4 g/mol
- CAS Number : 1219550-33-0
Antimicrobial Activity
Thiadiazole derivatives are known for their antimicrobial properties. Studies have shown that compounds with thiadiazole rings exhibit significant activity against various bacterial strains. For instance:
- Compounds derived from 1,3,4-thiadiazole have shown effectiveness against E. coli and S. aureus , with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties at concentrations as low as 100 µg/mL .
The specific compound under review has not been extensively tested alone; however, its structural similarities to other thiadiazole derivatives suggest potential antimicrobial efficacy.
Anticancer Activity
Research indicates that thiadiazole derivatives can have significant anticancer effects. For example:
- A study highlighted that certain 1,3,4-thiadiazole derivatives showed cytotoxic activity against human cancer cell lines such as A549 (lung cancer) and PC3 (prostate cancer), with log GI50 values indicating potent activity .
The compound’s unique structure may enhance its anticancer properties compared to conventional agents like 5-fluorouracil.
Structure-Activity Relationship (SAR)
The structure of this compound suggests that:
- The presence of the thiadiazole ring contributes significantly to its biological activity.
- Substituents on the chromenone moiety may enhance or modify its therapeutic effects.
Case Studies and Experimental Findings
Several studies have investigated the biological activities of compounds similar to the one :
Q & A
Q. What are the optimal synthetic routes for preparing N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide, and what critical reaction parameters influence yield?
Methodological Answer: The synthesis typically involves cyclization of thiadiazole precursors and coupling with the chromen-3-yl acetamide moiety. Key steps include:
- Thiadiazole ring formation : Use phosphorus oxychloride (POCl₃) under reflux for cyclization, achieving yields >70% when reaction time is optimized to 6–8 hours .
- Coupling reactions : Employ sodium hydride (NaH) in dimethylformamide (DMF) at 60°C to link the thiadiazole and acetamide groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity to >95% .
Critical parameters : Temperature control (±2°C), anhydrous solvents, and stoichiometric ratios (1:1.2 for thiadiazole:acetamide precursor) are essential to minimize side products .
Q. How can the structural integrity and stereochemistry of this compound be confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DMSO-d₆, 400 MHz) confirm the (2E)-configuration via coupling constants (J = 12–14 Hz for thiadiazole-imine protons) .
- Infrared Spectroscopy (IR) : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1580–1600 cm⁻¹ (C=N stretch) validate key functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Methodological Answer:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., A549 lung cancer, SK-MEL-2 melanoma) using MTT assays (IC₅₀ values typically 5–20 µM for active analogs) .
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays to identify mechanistic targets .
- Solubility and stability : Use HPLC to measure aqueous solubility (logP ~2.5–3.5) and plasma stability (t₁/₂ > 4 hours in human plasma) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different cell lines or assays?
Methodological Answer:
- Dose-response normalization : Compare IC₅₀ values using standardized protocols (e.g., NCI-60 panel) to account for cell line variability .
- Metabolic interference testing : Co-incubate with cytochrome P450 inhibitors (e.g., ketoconazole) to assess if metabolism affects activity discrepancies .
- Transcriptomic profiling : Use RNA-seq to identify overexpression of resistance genes (e.g., ABC transporters) in non-responsive cell lines .
Q. What strategies are effective for improving solubility without compromising anticancer activity?
Methodological Answer:
- Prodrug design : Introduce phosphate or PEG groups at the chromen-3-yl acetamide moiety to enhance hydrophilicity .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to create salts with improved dissolution rates .
- SAR-driven modification : Replace tert-butyl with methoxymethyl to balance lipophilicity (logP reduction by 0.5–1.0 units) while maintaining cytotoxicity .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Methodological Answer:
- Analog synthesis : Vary substituents on the thiadiazole (e.g., tert-butyl vs. ethyl) and chromen-3-yl (e.g., methoxy vs. chloro) to map bioactivity trends .
- 3D-QSAR modeling : Use Schrödinger Maestro to correlate steric/electronic features with cytotoxicity (e.g., polar groups at C5 enhance EGFR affinity) .
- Crystallographic analysis : Solve X-ray structures to identify key binding interactions (e.g., hydrogen bonds with thiadiazole nitrogen) .
Q. What experimental approaches are suitable for elucidating its mechanism of action in cancer models?
Methodological Answer:
- Apoptosis assays : Use Annexin V-FITC/PI staining and caspase-3 activation assays to confirm programmed cell death .
- Kinase profiling : Perform kinome-wide screening (e.g., PamGene platform) to identify inhibited targets (e.g., MAPK, AKT) .
- In vivo xenograft models : Administer 10–50 mg/kg doses in BALB/c mice bearing A549 tumors and monitor tumor volume reduction via MRI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
